N-Formyl-DL-methionine

描述

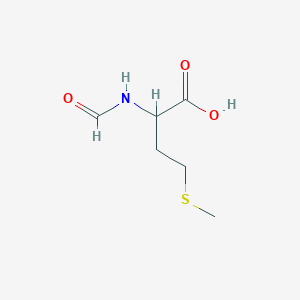

N-Formyl-DL-methionine is a derivative of the amino acid methionine, where a formyl group is added to the amino group. This compound plays a crucial role in the initiation of protein synthesis in bacteria and organellar genes, such as those found in mitochondria and chloroplasts . It is not used in cytosolic protein synthesis of eukaryotes .

准备方法

Synthetic Routes and Reaction Conditions: N-Formyl-DL-methionine can be synthesized by the formylation of methionine. The process involves the reaction of methionine with formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the formyl group is added to the amino group of methionine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

化学反应分析

Enzymatic Formylation

- Methionyl-tRNA Formyltransferase (FMT) adds a formyl group from 10-formyltetrahydrofolate to methionine attached to initiator tRNA (tRNA<sup>fMet</sup>), producing fMet-tRNA<sup>fMet</sup> .

- Substrate Specificity : FMT exclusively modifies methionine bound to tRNA<sup>fMet</sup>, not tRNA<sup>Met</sup>, due to structural recognition motifs in tRNA<sup>fMet</sup> .

Deformylation

- Peptide Deformylase (PDF) hydrolyzes the formyl group, regenerating methionine. This step is critical for protein maturation in bacteria and mitochondria .

- Kinetic Parameters :

Enzyme (μM) (s) pH Optimum Bacterial PDF 1.2–3.4 8.5–12.0 7.5–8.0

Oxidation Reactions

The thioether group (-SCH) in fMet is susceptible to oxidation:

Controlled Oxidation Pathways

- Sulfoxide Formation :

- Sulfone Formation :

- Requires stronger oxidants like performic acid.

Biological Implications

- Oxidized fMet residues in proteins act as damage signals, triggering proteasomal degradation in eukaryotes .

pH-Dependent Hydrolysis

- The formyl group is labile under alkaline conditions:

- Synthetic Challenges :

fMet as an N-Degron

- The formyl group acts as a degradation signal (fMet/N-degron ) recognized by the eukaryotic N-end rule pathway:

Phase Transitions

科学研究应用

Protein Synthesis Initiation

N-Formyl-DL-methionine is primarily recognized for its critical role in the initiation of protein synthesis in bacteria and organelles such as mitochondria and chloroplasts. In these systems, it serves as the first amino acid incorporated into nascent polypeptides.

- Mechanism : The initiation occurs when N-formylmethionyl-tRNA enters the ribosome, facilitating the assembly of the protein synthesis machinery. This process is essential for proper translation of mitochondrial and bacterial genes but does not occur in eukaryotic cytosolic protein synthesis .

Marker for Mitochondrial Dysfunction

Recent studies have identified this compound as a biomarker for dysregulated mitochondrial protein translation, particularly in critical conditions like septic shock. Elevated levels of N-formylmethionine have been observed in patients with septic shock, indicating its potential role in disease severity and prognosis.

- Clinical Findings : A study found that N-formylmethionine levels were significantly higher in septic shock patients compared to other groups, suggesting its utility as a prognostic marker . The correlation between elevated N-formylmethionine levels and poor outcomes indicates its relevance in clinical diagnostics.

Role in Immune Response

This compound has been shown to elicit innate immune responses. The presence of this compound can signal foreign material or damage to cells, prompting an immune reaction.

- Implications : This property makes N-formylmethionine a potential target for therapeutic interventions aimed at modulating immune responses during infections or inflammatory conditions .

Research Applications

This compound has been utilized in various research contexts, particularly in studies focusing on mitochondrial function and protein synthesis mechanisms.

Case Study: Mitochondrial Protein Synthesis

A study involving knockout mouse models demonstrated that while N-formylation is not strictly necessary for mitochondrial protein synthesis, it significantly affects the efficiency of synthesizing certain mitochondrial polypeptides. The absence of this modification led to altered rates of degradation and turnover of these proteins .

Metabolomics Studies

In metabolomics research, this compound has been identified among metabolites that reflect metabolic dysregulation during critical illnesses. Its levels can provide insights into metabolic shifts occurring in response to stress or disease states.

Data Table: Metabolite Changes in Septic Shock

| Metabolite | Change in Septic Shock | Comparison Group |

|---|---|---|

| N-Formylmethionine | Significantly increased | Healthy controls |

| Lactate | Elevated | Non-survivors vs. survivors |

| Serine | Decreased | Septic shock vs. healthy |

This table illustrates how this compound levels compare with other metabolites during septic shock, highlighting its potential as a diagnostic marker .

作用机制

N-Formyl-DL-methionine exerts its effects primarily through its role in protein synthesis initiation. The formyl group allows the methionine to be recognized by specific transfer RNA (tRNA) molecules, facilitating its incorporation into the growing polypeptide chain. This process is crucial for the proper initiation of protein synthesis in bacteria and organelles . The formyl group is often removed post-translationally, allowing the protein to function normally .

相似化合物的比较

Methionine: The parent amino acid without the formyl group.

N-Formyl-L-methionine: The L-isomer of N-Formyl-DL-methionine, used specifically in protein synthesis in bacteria.

Uniqueness: this compound is unique due to its role in initiating protein synthesis in bacteria and organelles, a function not shared by methionine or other derivatives. Its recognition by the immune system as a signal of bacterial infection also sets it apart from other amino acids .

生物活性

N-Formyl-DL-methionine (fMet) is a derivative of the amino acid methionine, characterized by the addition of a formyl group at the nitrogen terminal. This compound plays a significant role in various biological processes, particularly in immunology and metabolism. This article explores its biological activity, focusing on its implications in critical illness, neutrophil activation, and potential as a biomarker for various diseases.

1. Overview of this compound

N-Formylmethionine is primarily recognized as the initiating amino acid in protein synthesis in bacteria and mitochondria. Its presence in eukaryotic cells has garnered attention due to its implications in cellular signaling and inflammation. Recent studies indicate that fMet can act as a signaling molecule that influences various physiological responses.

2. Biological Functions

2.1 Metabolic Shifts in Critical Illness

Research has shown that elevated levels of circulating fMet are associated with metabolic shifts that can increase mortality rates in critically ill patients. A study involving ICU patients demonstrated that those with higher fMet levels had significantly increased odds of 28-day mortality (OR, 2.4; 95% CI 1.5–4.0) compared to those with lower levels . The study highlighted that increased fMet abundance correlates with alterations in metabolic profiles, including elevations in branched-chain amino acids and acylcarnitines, indicating a potential role in metabolic dysregulation during critical illness.

2.2 Neutrophil Activation

N-Formylmethionine is also implicated in the activation of neutrophils, particularly through its interaction with formyl peptide receptors (FPRs). In systemic sclerosis (SSc) patients, elevated fMet levels were correlated with markers of neutrophil activation such as calprotectin and NET formation . The activation of neutrophils by fMet can lead to inflammatory responses that contribute to tissue damage, highlighting its role as a potent chemoattractant.

Table 1: Summary of Key Studies on this compound

4. Implications for Disease Pathology

The biological activity of this compound extends into various pathological conditions:

4.1 Cancer

Recent findings suggest that cytosolic fMet may contribute to cancer progression by enhancing stem cell features and tumor growth . The removal of the formyl group from fMet-containing proteins was shown to increase the proliferation rate of colorectal cancer cells, indicating a potential role for fMet in tumor biology.

4.2 Age-Related Diseases

Elevated blood levels of fMet have been positively correlated with several age-associated diseases, including heart failure and coronary artery disease . This correlation suggests that fMet might serve as a biomarker for assessing risk factors associated with aging and related pathologies.

5. Conclusion

This compound is emerging as a crucial player in various biological processes beyond its traditional role as an initiator of protein synthesis. Its involvement in metabolic shifts during critical illness, activation of immune responses, and potential implications in cancer and age-related diseases underscore the need for further research into its mechanisms and therapeutic potentials.

属性

IUPAC Name |

2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-82-4, 4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4289-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4309-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。